Butyl 2-(4-hydroxyphenoxy)propanoate

Overview

Description

Butyl 2-(4-hydroxyphenoxy)propanoate, also known as DHBU, is a transparent or canary yellow liquid . It is used as an important intermediate of a new type of herbicide, such as Cyhalofop-butyl .

Synthesis Analysis

The synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate involves the reaction of Resorcinol with chloropropionic acid butyl ester in the presence of acetone and potassium carbonate . The reaction is carried out at 100°C, with the chloropropionic acid butyl ester being added dropwise over a period of 8 hours. The reaction is then continued for an additional 10 hours .Molecular Structure Analysis

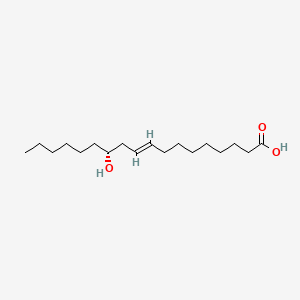

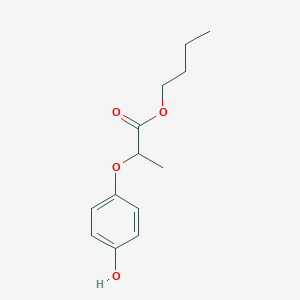

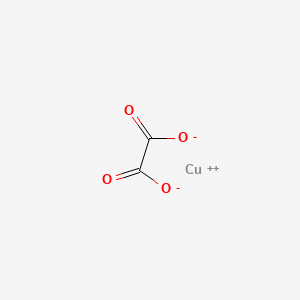

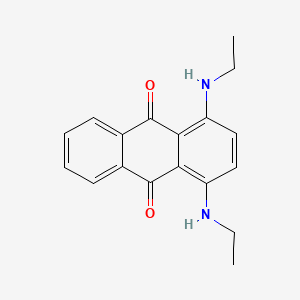

The molecular formula of Butyl 2-(4-hydroxyphenoxy)propanoate is C13H18O4 . Its molecular weight is 238.28 . The InChI code for this compound is 1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3 .Physical And Chemical Properties Analysis

Butyl 2-(4-hydroxyphenoxy)propanoate is a colorless and pale yellow, oily liquid . It has a molecular weight of 238.28 .Scientific Research Applications

Application in Synthesis of Lipophilic Antioxidants

Butyl 2-(4-hydroxyphenoxy)propanoate has been evaluated for use in the synthesis of lipophilic antioxidants. Freeze-dried Yarrowia lipolytica biomass was successfully applied as a biocatalyst in the synthesis of esters of phenylpropanoic acid derivatives, with Butyl 2-(4-hydroxyphenoxy)propanoate showing promising results. This synthesis process holds potential for producing food additives with antioxidant properties in lipid-rich food matrices (Zieniuk et al., 2020).

Role in Hydrolysis Dynamics Studies

The compound has been studied in the context of hydrolysis dynamics. Research has shown that the stability and hydrolysis products of cyhalofop-butyl, which includes Butyl 2-(4-hydroxyphenoxy)propanoate, are influenced by pH and temperature conditions. This research provides insight into the chemical behavior and degradation pathways of such compounds in various environmental conditions (Zhu Guonian, 2009).

Investigation in Photodegradation

Butyl 2-(4-hydroxyphenoxy)propanoate has been a subject of study in photodegradation research. This involves examining how the compound degrades under different irradiation wavelengths and in various catalysts' presence. Such studies are crucial for understanding the environmental fate of these compounds when exposed to light, which is relevant for environmental safety and pollution control (Pinna & Pusino, 2011).

Safety and Hazards

Butyl 2-(4-hydroxyphenoxy)propanoate is associated with several safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name |

butyl 2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNXVFDGEQKYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 2-(4-hydroxyphenoxy)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/no-structure.png)